

Protocol for Aip1 immunoprecipitation in mammalian cells.

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Compound of Interest

Compound Name: *Aip 1*

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Protocol for Aip1 Immunoprecipitation in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunoprecipitation of Actin-interacting protein 1 (Aip1), also known as Disabled homolog 2-interacting protein (DAB2IP), from mammalian cell lysates. This protocol is designed to facilitate the study of Aip1 protein interactions and its role in various cellular signaling pathways.

Introduction

Aip1 is a multi-domain scaffold protein involved in a variety of cellular processes, including signal transduction, actin cytoskeleton regulation, and apoptosis.[1] It is known to interact with several key signaling molecules, such as Apoptosis signal-regulating kinase 1 (ASK1) and cofilin, and plays a crucial role in pathways like the TNF- α signaling cascade.[2][3][4] Immunoprecipitation is a powerful technique to isolate Aip1 and its interacting partners from a complex mixture of cellular proteins, enabling further analysis of its function and regulation.

Data Presentation

The following table summarizes the key quantitative parameters for a successful Aip1 immunoprecipitation experiment, based on established protocols.[1][5][6][7]

| Parameter | Value | Notes |
|---------------------------|--|--|
| Cell Lysate | | |
| Starting Cell Number | 1 x 10 ⁷ to 5 x 10 ⁷ cells | Optimal cell number may vary depending on Aip1 expression levels in the chosen cell line. |
| Lysis Buffer Volume | 1 mL per 1 x 10 ⁷ cells | Ensure complete cell lysis while avoiding excessive dilution of the protein extract. |
| Protein Concentration | 1 - 2 mg/mL | Determine protein concentration using a standard assay (e.g., BCA or Bradford). |
| Immunoprecipitation | | |
| Aip1 Antibody | 1 - 5 µg | The optimal antibody amount should be determined empirically. |
| Incubation with Antibody | 2 hours to overnight at 4°C | Overnight incubation may increase yield but can also lead to higher background. |
| Protein A/G Agarose Beads | 20 - 50 µL of 50% slurry | The type of beads (Protein A, G, or A/G) should be chosen based on the antibody's isotype. |
| Incubation with Beads | 1 - 3 hours at 4°C | |
| Washing | | |
| Wash Buffer | Lysis Buffer or PBS | The stringency of the wash buffer can be adjusted to minimize non-specific binding. |
| Number of Washes | 3 - 5 times | Thorough washing is critical for reducing background. |
| Elution | | |

| | | |
|-------------------|---------------------------|--|
| Elution Buffer | 2X SDS-PAGE Sample Buffer | 20 - 50 μ L |
| Elution Condition | 95-100°C for 5-10 minutes | This will denature the protein complex and the antibody. |

Experimental Protocols

This section provides a detailed step-by-step methodology for Aip1 immunoprecipitation.

Materials

- Mammalian cells expressing Aip1
- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer (e.g., RIPA or a non-denaturing lysis buffer)
 - Non-denaturing Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors just before use.
 - RIPA Buffer (for more stringent lysis): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors just before use.
- Anti-Aip1 antibody (validated for immunoprecipitation)
- Isotype control IgG (from the same species as the Aip1 antibody)
- Protein A/G agarose or magnetic beads
- Wash Buffer (Lysis Buffer or ice-cold PBS)
- 2X SDS-PAGE Sample Buffer
- Microcentrifuge
- Rotating platform

Procedure

- Cell Lysis

1. Culture mammalian cells to the desired confluency.
2. Wash the cells twice with ice-cold PBS.
3. Add ice-cold lysis buffer to the cell pellet (1 mL per 1×10^7 cells).
4. Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
5. Centrifuge the lysate at $14,000 \times g$ for 15 minutes at 4°C to pellet cell debris.
6. Transfer the supernatant (cell lysate) to a pre-chilled microcentrifuge tube.
7. Determine the protein concentration of the lysate.

- Pre-clearing the Lysate (Optional but Recommended)

1. To 1 mg of total protein lysate, add 20 μL of Protein A/G bead slurry.
2. Incubate on a rotator for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.
3. Centrifuge at $1,000 \times g$ for 1 minute at 4°C .
4. Carefully transfer the supernatant to a new pre-chilled tube.

- Immunoprecipitation

1. Add 1-5 μg of anti-Aip1 antibody to the pre-cleared cell lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
2. Incubate with gentle rotation for 2 hours to overnight at 4°C .
3. Add 20-50 μL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.
4. Incubate with gentle rotation for 1-3 hours at 4°C .

- Washing

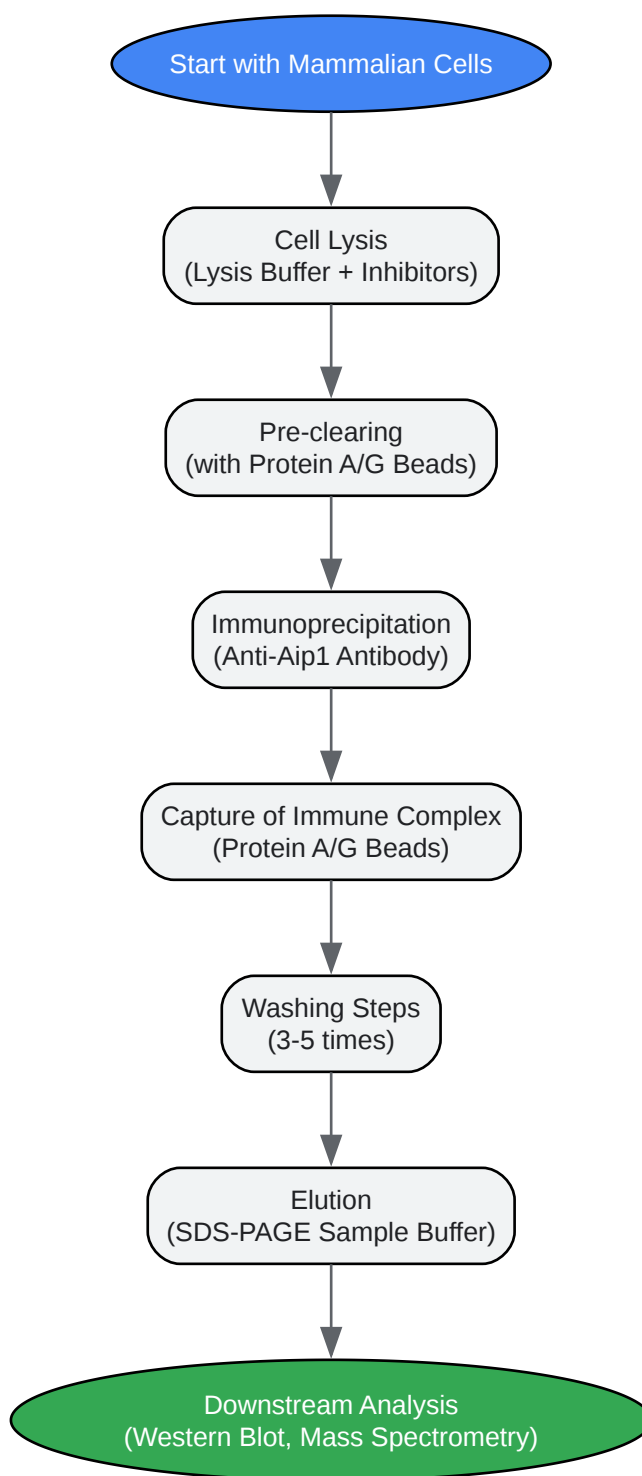
1. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
2. Carefully aspirate and discard the supernatant.
3. Resuspend the beads in 1 mL of ice-cold wash buffer.
4. Repeat the centrifugation and resuspension steps for a total of 3-5 washes.

- Elution

1. After the final wash, carefully remove all of the supernatant.
2. Add 20-50 µL of 2X SDS-PAGE sample buffer directly to the beads.
3. Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature the antibody.
4. Centrifuge at 14,000 x g for 1 minute to pellet the beads.
5. The supernatant containing the eluted proteins is now ready for analysis by SDS-PAGE and Western blotting.

Visualizations

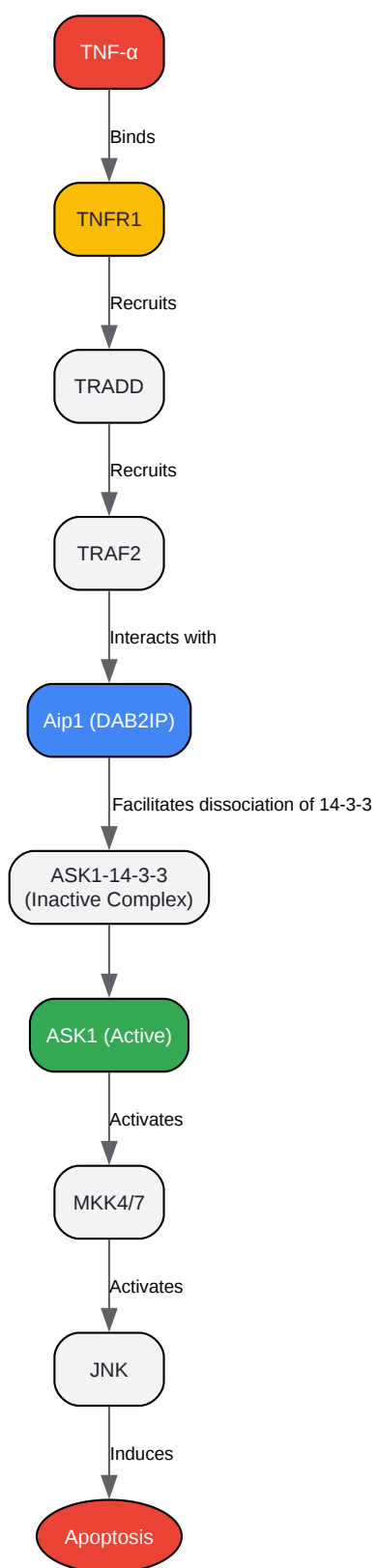
Aip1 Immunoprecipitation Workflow



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Caption: Experimental workflow for Aip1 immunoprecipitation.

Aip1 in the TNF- α Signaling Pathway



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Caption: Aip1's role in the TNF-α induced ASK1-JNK signaling pathway.[1][2][3]

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